2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide
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Overview
Description
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide is a complex organic compound that features both fluorine and germanium atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Germylation: Attachment of triethylgermyl groups to the benzene ring.
Amidation: Formation of the benzamide structure by reacting with N,N-dimethylamine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine and germyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce new functional groups into the benzene ring.
Scientific Research Applications
2,3,5-Trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties,
Properties
CAS No. |
90313-63-6 |
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Molecular Formula |
C21H36F3Ge2NO |
Molecular Weight |
520.8 g/mol |
IUPAC Name |
2,3,5-trifluoro-N,N-dimethyl-4,6-bis(triethylgermyl)benzamide |
InChI |
InChI=1S/C21H36F3Ge2NO/c1-9-25(10-2,11-3)19-15(21(28)27(7)8)16(22)17(23)20(18(19)24)26(12-4,13-5)14-6/h9-14H2,1-8H3 |
InChI Key |
STPPMVCDKUXWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=C(C(=C(C(=C1C(=O)N(C)C)F)F)[Ge](CC)(CC)CC)F |
Origin of Product |
United States |
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